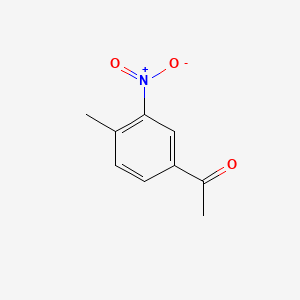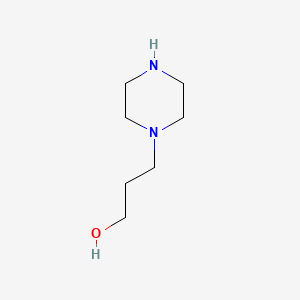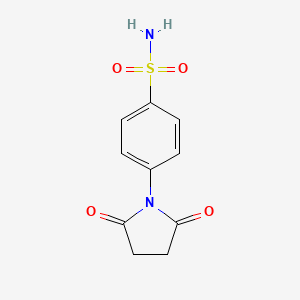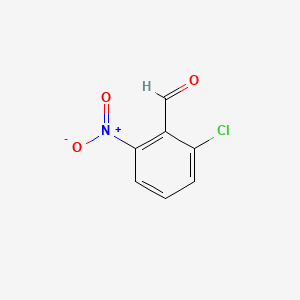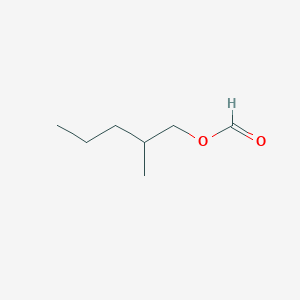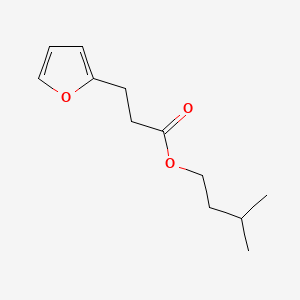
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid
Vue d'ensemble
Description
“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is a compound with the molecular weight of 281.31 . It is also known as “(3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” and has the InChI code "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" .
Molecular Structure Analysis
The molecular structure of “®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” can be represented by the InChI code "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" . The 3D structure of the compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is a solid compound with a molecular weight of 281.31 . Its IUPAC name is “(3R)-3-[(tert-butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid” and its InChI code is "1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1" .Applications De Recherche Scientifique
Synthesis and Structural Studies
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid has been utilized in the synthesis and structural studies of diorganotin(IV) compounds. These compounds have been prepared by reacting diorganotin dichlorides with sodium salts of tridentate ligands, including derivatives of (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid. The molecular structures of these compounds have been analyzed using IR, NMR spectroscopy, and X-ray diffraction, revealing insights into their coordination geometries and supramolecular assemblies (Baul et al., 2013).
Enhancement of Reactivity in Polymer Science
This compound has been explored as a renewable building block in polymer science. Specifically, it has been used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach has led to the development of materials with thermal and thermo-mechanical properties suitable for a wide range of applications, demonstrating the compound's potential as a sustainable alternative in materials science (Trejo-Machin et al., 2017).
Flame Retardancy in Textiles
In the field of textile engineering, (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid derivatives have been applied as flame retardant agents. Research on 3-(Hydroxyphenyl phosphinyl) propanoic acid, a related compound, has shown its effectiveness in imparting flame retardancy to cellulose fabrics, enhancing the safety and durability of textiles (Zhang et al., 2008).
Antimicrobial and Biomedical Applications
This compound has shown potential in biomedical applications. Amine-treated polymers derived from (R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid have been evaluated for their antibacterial and antifungal activities, demonstrating promising biological activities that could be leveraged in medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
“®-3-Amino-3-(3-hydroxyphenyl)propanoic acid” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It is known that this compound is a flavonoid metabolite formed by human microflora .
Mode of Action
It is known to show vasodilatory activity , which suggests that it may interact with vascular smooth muscle cells or endothelial cells to induce relaxation and dilation of blood vessels.
Biochemical Pathways
It is known that this compound is a metabolite formed by human microflora , suggesting that it may be involved in microbial metabolism and potentially influence host-microbe interactions.
Propriétés
IUPAC Name |
(3R)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(5-9(12)13)6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHNEKBZZXSUNO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)[C@@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353321 | |
| Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(3-hydroxyphenyl)propanoic acid | |
CAS RN |
780749-95-3 | |
| Record name | (3r)-3-amino-3-(3-hydroxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




